

muvalaplin preclinical studies cynomolgus monkeys

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Compound Focus: Muvalaplin

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Mechanism of Action and Preclinical Efficacy

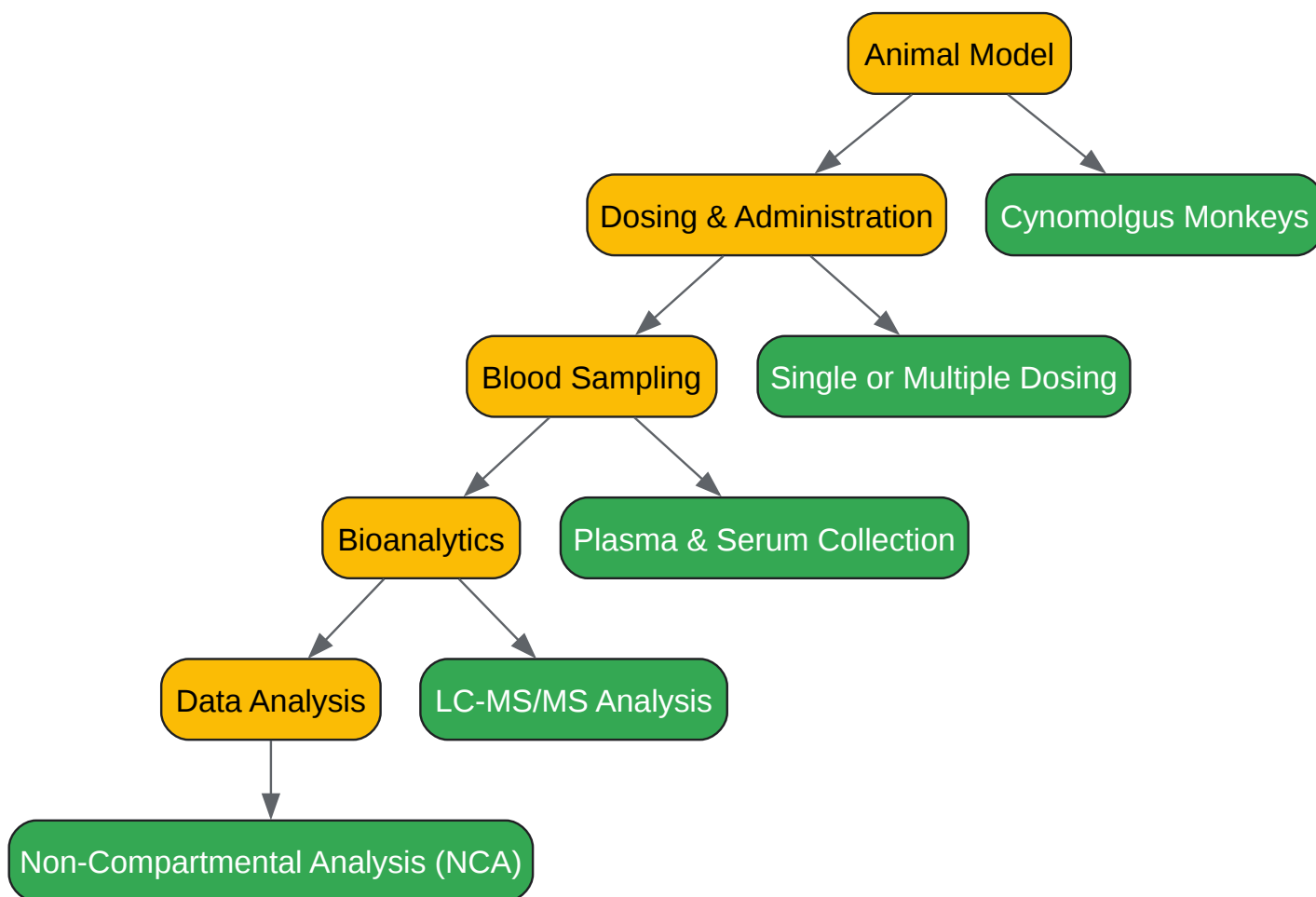
Muvalaplin selectively inhibits Lp(a) formation by disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB100), preventing the formation of the covalent disulfide bond that creates the mature Lp(a) particle [1] [2]. This mechanism mimics naturally occurring genetic variants associated with low Lp(a) levels [1].

The table below summarizes the key efficacy findings from preclinical studies in cynomolgus monkeys.

Study Parameter	Findings in Cynomolgus Monkeys
Lp(a) Reduction	Dose-dependent reduction; up to 71% with the trimeric molecule (LY3473329, muvalaplin) after 15 days of dosing [3] [2].
Dosing Regimen	Oral administration, once daily for up to 15 days [2].
Prototype Compound (LSN3353871)	Showed reductions of up to 40% in Lp(a) levels [3].
Off-Target Effect (Plasminogen)	The potential to affect plasminogen (structurally similar to apo(a)) was found to be rat-specific; no significant inhibition of plasminogen activity was observed in monkeys [3].

Preclinical Study Protocols

The following methodology outlines the standard procedures used in preclinical pharmacokinetics and pharmacodynamics (PK/PD) studies for compounds like **muvalaplin** in cynomolgus monkeys.



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Preclinical PK/PD study workflow in cynomolgus monkeys.

- **Animal Model:** Studies use healthy, young-adult cynomolgus monkeys (e.g., 48-96 months old). Animals are housed under controlled conditions and fasted before blood sampling [4] [5].
- **Dosing and Administration:** The compound is administered orally, often via gavage, using a solution formulation like 40% PEG200 in water [5]. Studies typically include single-dose and multiple-dose (e.g., daily for 14 days) regimens to assess PK.

- **Blood Sampling and Processing:** Animals are anesthetized (e.g., with ketamine), and blood is drawn from a femoral vein [4]. Blood is collected into dipotassium EDTA tubes for plasma isolation and centrifuged. Samples are processed within a few hours of collection [4] [5].
- **Bioanalytical Methods:** Concentrations of the test compound in plasma are quantified using highly sensitive and specific methods like **liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)** [5].
- **Data Analysis:** Pharmacokinetic parameters—including maximum plasma concentration (C_{max}), area under the curve (AUC), and half-life ($t_{1/2}$)—are calculated using **non-compartmental analysis (NCA)** [5].

Translation to Human Clinical Trials

The promising preclinical data supported the initiation of clinical trials. The phase 1 study confirmed **muvalaplin** was well-tolerated and achieved up to 65% reduction in Lp(a) levels in humans after 14 days [6] [1]. Subsequent phase 2 results showed even greater effects, with doses of 60 mg and 240 mg daily producing placebo-adjusted reductions in intact Lp(a) of **81.7% and 85.8%**, respectively, over 12 weeks [7].

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